O,O-Dimethyl acetylthiophosphoramidate
Description
Contextualization within Organophosphorus Chemical Research
Organophosphorus chemistry is a vast and diverse field, encompassing compounds with a wide range of applications, from pharmaceuticals to agriculture. cymitquimica.com O,O-Dimethyl acetylthiophosphoramidate belongs to the thio- and amido-substituted subclass of these compounds, characterized by a central phosphorus atom bonded to oxygen, sulfur, and nitrogen atoms. cymitquimica.com Its structure, featuring two methoxy (B1213986) groups, an acetyl group, and a thiono (P=S) or thiolo (P-S) moiety, places it within a family of compounds known for their biological activity and utility as synthetic building blocks. The presence of both amide and thioate functionalities contributes to its unique reactivity and makes it a subject of interest in the study of reaction mechanisms within organophosphorus chemistry.
Significance as a Chemical Intermediate in Synthesis
The primary and most well-documented significance of this compound lies in its role as a direct precursor in the industrial synthesis of the widely used organophosphate insecticide, acephate (B21764). arctomsci.comgoogle.comfrontiersin.org The synthesis of acephate from this intermediate is a classic example of a chemical transformation involving organophosphorus compounds.
The synthetic pathway to acephate typically involves a two-step process. The first step is the acetylation of O,O-dimethyl phosphoramidothioate. google.com This reaction is often carried out using an acetylating agent such as ketene (B1206846) or acetic anhydride (B1165640), sometimes in the presence of an acylation catalyst and an organic solvent like ethylene (B1197577) dichloride. arctomsci.com This acetylation reaction yields this compound.
The second and crucial step is the isomerization of this compound to acephate (O,S-Dimethyl acetylphosphoramidothioate). arctomsci.comgoogle.com This rearrangement is typically facilitated by an isomerization catalyst, such as dimethyl sulfate (B86663), methyl chloride, or methyl iodide, and is conducted at a controlled temperature. arctomsci.comnih.gov The process results in the migration of one of the methyl groups from an oxygen atom to the sulfur atom, converting the thiono structure to a thiolo structure, which is characteristic of acephate. frontiersin.org
The following is a simplified representation of this key synthetic transformation:
Step 1: Acetylation O,O-dimethyl phosphoramidothioate + Acetylating Agent → this compound
Step 2: Isomerization this compound → Acephate
This role as a pivotal intermediate underscores the compound's importance in the large-scale production of a commercially significant agrochemical.
Overview of Current Research Trajectories and Gaps
Current research involving this compound is predominantly centered on optimizing the synthesis of acephate. arctomsci.comgoogle.com Patent literature, in particular, highlights efforts to improve reaction yields, increase purity, and enhance the safety and efficiency of the manufacturing process. google.com These studies often explore different catalysts, solvents, and reaction conditions for both the acetylation and isomerization steps. arctomsci.com
However, a significant gap exists in the academic literature concerning the fundamental chemistry of this compound itself. There is a noticeable lack of dedicated research on its:
Detailed Physicochemical Properties: While basic data is available, comprehensive studies on its spectroscopic characteristics (e.g., detailed NMR, IR, and mass spectrometry analysis), and other physical constants are scarce in publicly accessible academic journals.
Reaction Kinetics and Mechanisms: In-depth kinetic studies and detailed mechanistic investigations of its formation and isomerization are not extensively reported outside of patent literature. A deeper understanding of these aspects could lead to more refined and efficient synthetic processes.
Alternative Reactivity and Applications: Research into potential applications of this compound beyond its role as an acephate precursor is virtually non-existent. Its unique combination of functional groups could potentially be exploited in other areas of synthetic chemistry, but this remains an unexplored frontier.
In essence, while the compound is integral to a specific industrial process, it remains an understudied entity in its own right within fundamental academic research. Future research could focus on filling these knowledge gaps, which might in turn unlock new synthetic possibilities or provide a more profound understanding of organophosphorus reaction pathways.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 42072-27-5 | cymitquimica.comchemicalbook.com |
| Molecular Formula | C4H10NO3PS | cymitquimica.comchemicalbook.com |
| Molecular Weight | 183.17 g/mol | chemicalbook.com |
| IUPAC Name | O,O-dimethyl N-acetylphosphoramidothioate | cymitquimica.com |
| Synonyms | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester; N-(dimethoxyphosphinothioyl)acetamide | cymitquimica.com |
Table 2: Known Physical Properties of this compound
| Property | Value | Source |
| Predicted Density | 1.261±0.06 g/cm3 | chemicalbook.com |
| Predicted pKa | 11.26±0.46 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-dimethoxyphosphinothioylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(10,7-2)8-3/h1-3H3,(H,5,6,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKNLUMRVZYMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NP(=S)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885857 | |
| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
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Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42072-27-5 | |
| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42072-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042072275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoramidothioic acid, N-acetyl-, O,O-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-dimethyl acetylthiophosphoramidate | |
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Synthetic Chemistry and Derivatization Pathways of O,o Dimethyl Acetylthiophosphoramidate
Established Synthetic Methodologies
The synthesis of O,O-Dimethyl acetylthiophosphoramidate is a well-documented process, primarily centered around the acylation of a phosphoramidothioate precursor.
Chemical Reaction Pathways for this compound Synthesis
The principal route for the synthesis of this compound involves the N-acetylation of O,O-dimethyl phosphoramidothioate. This transformation is typically achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. orst.edunih.gov
A common industrial method involves the reaction of O,O-dimethyl phosphoramidothioate with acetic anhydride. google.com In some processes, a catalyst may be employed to facilitate the reaction. Another described method utilizes acetyl chloride as the acylating agent, which reacts with O,O-dimethyl phosphoramidothioate (referred to as acephatemet in some literature) in a suitable solvent like trichloromethane. orst.edu This reaction proceeds via nucleophilic attack of the nitrogen atom of the phosphoramidothioate onto the electrophilic carbonyl carbon of the acetylating agent.
The precursor, O,O-dimethyl phosphoramidothioate, can be synthesized through various routes. One patented process starts with the reaction of phosphorus trichloride (B1173362) (PCl₃) with sulfur to form thiophosphoryl chloride (PSCl₃). This is followed by reaction with methanol (B129727) to yield O-methyl phosphorodichloridothioate. Subsequent reaction with a methylating agent and then with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) produces O,O-dimethyl phosphoramidothioate. google.comgoogle.com Another approach involves the reaction of trimethyl phosphite (B83602) with phosphorus trichloride, followed by the addition of sulfur and then ammonia. google.com
Optimization of Synthetic Conditions
The efficiency of this compound synthesis is influenced by several factors, including reaction temperature, the choice of acetylating agent and solvent, and the use of catalysts. Optimization of these parameters is crucial for maximizing yield and purity.
For instance, in the synthesis of acephate (B21764) from O,O-dimethyl phosphoramidothioate, the acetylation step can be carried out under specific temperature controls. One patent describes the addition of acetyl chloride to a solution of O,O-dimethyl phosphoramidothioate in trichloromethane at a temperature of 40–50 °C. orst.edu The reaction is conducted under a slight vacuum to remove the hydrogen chloride gas byproduct. orst.edu Another process details the treatment of O,S-dimethyl phosphoramidothioate with acetic anhydride and a catalytic amount of dimethyl sulfate (B86663) at 40°C.
| Parameter | Condition | Reactants | Solvent | Catalyst | Yield/Purity | Reference |
| Acetylation | 40-50 °C | O,O-dimethyl phosphoramidothioate, Acetyl chloride | Trichloromethane | - | High yield and content (>95% for acephate) | orst.edu |
| Acetylation | 40 °C | O,S-dimethyl phosphoramidothioate, Acetic anhydride | - | Dimethyl sulfate | Crude purity of 49.13% for the acetylated product |
Role as an Intermediate in Targeted Organic Synthesis
The primary application of this compound is as a crucial intermediate in the production of other valuable organophosphorus compounds, most notably the insecticide acephate.
Utilization in Acephate Synthesis
This compound is the direct precursor to acephate (O,S-dimethyl acetylphosphoramidothioate). mdpi.comnih.gov The synthesis of acephate from this intermediate involves an isomerization reaction. This rearrangement is a key step where the thione sulfur (P=S) in this compound is converted to a thiol form (P-S-CH₃), and one of the methoxy (B1213986) groups attached to the phosphorus atom rearranges.
This isomerization can be catalyzed. For example, a process has been described where O,O-dimethyl phosphoroamidothioate is first converted to methamidophos (B33315) (O,S-dimethyl phosphoramidothioate) using a catalytic amount of dimethyl sulfate, and this is subsequently acetylated with acetic anhydride to form acephate. nih.govgoogle.com In this sequence, this compound is a transient species that rearranges to the final product.
Preparation of Related Organophosphorus Compounds
While the conversion to acephate is the most prominent application, the chemical structure of this compound allows for its potential use in the synthesis of other organophosphorus derivatives. The reactive N-H bond and the thiophosphoryl group are potential sites for further chemical modification.
Research has been conducted on the synthesis of novel trichloromethyl-containing O,O-dimethyl phosphoramidothioate derivatives through the reaction of O,O-dimethyl phosphoramidothioate with chloral (B1216628) imines. researchgate.net This suggests that this compound could similarly be a precursor for a variety of N-substituted phosphoramidothioates, by first performing the desired N-alkylation or N-arylation on the parent phosphoramidothioate followed by acetylation, or potentially by direct reaction on the acetylated intermediate under specific conditions. The synthesis of various N-acyl phosphoramidates has been explored in the context of nucleotide antibiotics, indicating a broader synthetic potential for this class of compounds.
Exploration of Derivatization Reactions of this compound
The derivatization of this compound beyond its isomerization to acephate is an area for further exploration. The molecule possesses several reactive sites that could be targeted for chemical modification to produce novel organophosphorus compounds with potentially interesting biological or chemical properties.
The N-H proton is acidic and can be removed by a base, allowing for alkylation, arylation, or further acylation at the nitrogen atom. The P=S double bond can undergo various reactions, including oxidation to the corresponding P=O analogue or addition reactions. The ester linkages (P-O-CH₃) could potentially be cleaved or substituted under certain conditions, although this would likely require harsh reaction conditions.
Reactivity Profiles with Diverse Chemical Reagents
The chemical behavior of this compound is dictated by the various functional groups present in its structure: the P=O (or P=S) bond, the P-S-C and P-O-C linkages, and the N-acetyl group. These sites are susceptible to attack by both nucleophilic and electrophilic species, as well as radical intermediates.
The degradation pathways of the molecule offer insight into its reactive sites. Under certain conditions, such as through the action of hydroxyl radicals (•OH), the compound undergoes bond cleavage. These strong electrophilic reagents preferentially attack the negatively charged sulfur, oxygen, and nitrogen atoms. nih.gov This can lead to the fracture of the P-N bond, yielding acetamide (B32628) and phosphoric acid, or the P-S bond. nih.gov In contrast, nucleophilic species like hydrated electrons (e-aq) tend to attack the more electropositive phosphorus and carbonyl carbon atoms, which can also lead to the breaking of the P-N bond. nih.govnih.gov The reaction with hydrated electrons has been shown to be faster than with hydroxyl radicals. nih.gov
Hydrolysis represents a key reaction of this compound. The molecule can be hydrolyzed at the P-S, P-O, and P-N bonds. nih.gov A significant hydrolytic pathway involves the cleavage of the N-acetyl group, which results in the formation of methamidophos. nih.gov This deacetylation can be catalyzed by enzymes such as carboxylesterases. nih.gov
The phosphorus center is a primary site for nucleophilic attack. This reactivity is harnessed in derivatization reactions. For instance, the reaction of this compound with a nucleophile like phenylhydrazine (B124118) results in the displacement of the acetamide group to form a new P-N bond. nih.gov This highlights the potential for creating a variety of analogs by reacting the parent compound with different nucleophiles.
The table below summarizes the reactivity of this compound with various reagents.
| Reagent Type | Specific Reagent | Reactive Site(s) on this compound | Resulting Transformation |
| Electrophilic Radical | Hydroxyl Radical (•OH) | S, O, N atoms | Cleavage of P-N, P-S, and N-C bonds |
| Nucleophilic Radical | Hydrated Electron (e-aq) | P, C=O | Cleavage of P-N bond |
| Nucleophile | Phenylhydrazine | Phosphorus atom | Displacement of the acetamide group |
| Enzyme | Carboxylesterase | N-acetyl group | Deacetylation to form methamidophos |
Synthesis of Novel Phosphoramidothioate Analogs
The structure of this compound serves as a scaffold for the synthesis of new phosphoramidothioate derivatives. These synthetic efforts primarily focus on modifying the N-acetyl group or substituting the entire acetylamino moiety.
A notable example of derivatization is the reaction of this compound with phenylhydrazine. In an aqueous solution at room temperature, these two reactants undergo a nucleophilic substitution reaction. The nucleophilic nitrogen of phenylhydrazine attacks the electrophilic phosphorus atom of this compound. This leads to the displacement of the acetamide group and the formation of a novel phosphorodiamidothioate, specifically N′-phenyl-thiophosphorohydrazidic acid O,S-dimethyl ester. nih.gov This reaction demonstrates a viable pathway for creating new P-N bonds and introducing diverse functionalities to the phosphoramidothioate core.
Furthermore, research has indicated the synthesis of a series of new this compound analogs with the general structure RC(O)-NH-P(O)X1X2. researchgate.net While the specific starting material for all these analogs is not explicitly detailed as this compound in the available literature, the structural similarity suggests that modification of the N-acetyl group is a key strategy for generating novel compounds in this class. This could potentially involve deacetylation followed by re-acylation with different acyl groups, or direct modification of the acetyl moiety.
The following table outlines a specific synthetic pathway for a novel phosphoramidothioate analog starting from this compound.
| Starting Material | Reagent | Reaction Conditions | Product |
| This compound | Phenylhydrazine | Aqueous solution, room temperature, pH 3 | N′-phenyl-thiophosphorohydrazidic acid O,S-dimethyl ester |
Mechanistic Investigations of O,o Dimethyl Acetylthiophosphoramidate Interactions
Molecular Interaction Mechanisms
The mechanistic understanding of how O,O-Dimethyl acetylthiophosphoramidate and its analogs interact with biological systems is rooted in detailed molecular-level investigations. These studies explore the specific binding events, the relationship between chemical structure and biological activity, and the physicochemical properties that govern the compound's reactivity and bioavailability at the target site.
The primary biochemical target for many organophosphorus compounds, including phosphoramidothioates related to this compound, is the enzyme Acetylcholinesterase (AChE). nih.gov Investigations into the engagement of these inhibitors with AChE reveal a highly specific and spatially dependent interaction within the enzyme's active site. nih.gov
Molecular modeling and inhibition studies of analogous phosphoramidothioates have elucidated the key binding motifs. A potent inhibitor's three-dimensional structure is critical for its activity. nih.gov The interaction is typically characterized by the following engagements:
The phosphoryl group (P=O) oxygen interacts with the 'oxy-anion hole' of the enzyme, a region that normally stabilizes the transition state of acetylcholine (B1216132) hydrolysis.
The amide group (NH2) can form a hydrogen bond with a corresponding H-bonding site on the enzyme. nih.gov
The leaving group, in this case, the thioacetyl moiety, orients itself towards the opening of the AChE 'gorge'. nih.gov
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical scaffold of this compound affect its biological activity. By systematically altering substituents on the phosphorus center, researchers can probe the electronic, steric, and hydrophobic requirements for optimal target interaction.
Quantitative Structure-Activity Relationship (QSAR) models formulate a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For phosphoramidothioate analogs, QSAR studies have demonstrated that their insecticidal activity (measured as LD50 in houseflies) is governed by a combination of electronic, topological, steric, and sterimol properties. nih.gov
The inhibition constant (kᵢ) for fly-head AChE by these analogs correlates with specific molecular descriptors. For instance, the inhibition by one set of analogs was found to be dependent on sterimol indices such as L1 (substituent's length), B1 (minimum perpendicular axis), and B3, as well as the bending energy (Ebend). nih.gov For another series of analogs, the key factors influencing the inhibition constant were dispersion forces, the capacity to act as a hydrogen-bond donor, and the dihedral energy (E(dihedral)). nih.gov These findings underscore that the three-dimensional characteristics and molecular charge distribution are pivotal in the AChE inhibition mechanism. nih.gov
| Parameter Type | Specific Descriptor | Influence on Activity |
|---|---|---|
| Steric/Spatial | Sterimol Indices (L1, B1, B3) | Correlates with the inhibition constant (kᵢ) for AChE. |
| Conformational | Dihedral Energy (E(dihedral)) | Influences the inhibition constant (kᵢ) for AChE. |
| Electronic/Intermolecular | Dispersion Forces | Plays a role in the inhibition constant (kᵢ). |
| Electronic/Intermolecular | H-bond Donor Capacity | Contributes to the inhibition constant (kᵢ). |
| Physicochemical | Hydrophobicity | Found to play a minor or adverse role in toxicity for this class of compounds. |
The electronic environment of the phosphorus atom is fundamental to the reactivity of this compound. This environment is directly influenced by the nature of the atoms and groups attached to it. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing these electronic properties, as the chemical shift (δ) of the phosphorus nucleus is highly sensitive to its local electronic structure. organicchemistrydata.orgresearchgate.net
Theoretical studies on organophosphorus esters show that the ³¹P NMR chemical shift is significantly influenced by the paramagnetic tensor and variations in the d-orbital population on the phosphorus atom, which relates to pπ-dπ back-donation. researchgate.net The substitution of an oxygen atom with a more electronegative or polarizable atom like sulfur leads to distinct changes in the chemical shift, reflecting altered reactivity at the phosphorus center. For example, compounds with a P=S bond generally exhibit ³¹P NMR signals at a different chemical shift range compared to their P=O counterparts. researchgate.net These electronic variations dictate the electrophilicity of the phosphorus atom, which is a key factor in its reaction with nucleophilic residues in enzyme active sites like the serine hydroxyl group in AChE.
| Compound Class/Structure | Typical ³¹P NMR Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| Dimethyl phosphite (B83602) (HP(O)(OMe)₂) | ~7.6 | rsc.org |
| Diethyl ethylphosphonate | ~34.19 | rsc.org |
| Methyl paraoxon (B1678428) (P=O type) | ~-4.5 | rsc.org |
| Thioic acid product (P=S type) | ~70 | rsc.org |
Note: The chemical shifts are referenced to H₃PO₄ and can vary based on solvent and other experimental conditions.
Lipophilicity, often quantified as the partition coefficient (logP), describes a compound's affinity for a nonpolar environment versus an aqueous one. It is a critical parameter in mechanistic studies as it influences a molecule's ability to cross biological membranes and its potential for hydrophobic interactions with a target.
Interestingly, for phosphoramidothioate analogs of this compound, hydrophobic interactions have been found to play a minor or even detrimental role in their toxicity to houseflies. nih.gov This suggests that high lipophilicity is not a desirable trait for the activity of these specific compounds. The hydrophilic nature of related pesticides, such as Methamidophos (B33315), supports this finding. A lower logP value indicates that the compound is more water-soluble, which may facilitate its transport within the biological system to the target enzyme without getting sequestered in lipid-rich tissues.
Structure-Activity Relationship (SAR) Studies for Analogs
Enzymatic Biotransformation Studies
Enzymatic biotransformation refers to the metabolic processes by which organisms modify chemical compounds. For organophosphorus compounds like this compound, biotransformation is a key determinant of their persistence and mechanism of action. The metabolism of these compounds can lead to either detoxification or, in some cases, bioactivation.
Studies on structurally related compounds, such as O,O-dimethyl phosphorodithioate, show that they are metabolites of several major organophosphate insecticides and are present in the wastewater from pesticide manufacturing. nih.gov This indicates that the O,O-dimethyl thiophosphate core is susceptible to enzymatic degradation. Acclimated activated sludge has been shown to effectively degrade O,O-dimethyl phosphorodithioate, with optimal degradation occurring at a pH of 6.5-7.0. nih.gov This suggests a significant role for microbial enzymes in the environmental breakdown of these structures.
The primary enzymatic reactions involved in the biotransformation of thiophosphates are hydrolysis, oxidation, and conjugation. Key pathways include:
Oxidative Desulfuration: Cytochrome P450 enzymes can catalyze the oxidation of the P=S bond to a P=O bond, a process that often leads to a more potent AChE inhibitor (bioactivation).
Hydrolysis: Hydrolases, such as phosphatases and esterases, can cleave the ester (P-O) or thioester (P-S) bonds, as well as the phosphoamide (P-N) bond. This is typically a detoxification pathway, breaking the molecule down into smaller, more polar, and less toxic components like O,O-dimethyl thiophosphate or dimethyl phosphate (B84403). rsc.orgnih.gov
The analysis of metabolites like alkyl phosphates in urine is a common method for monitoring exposure to organophosphate compounds, confirming that enzymatic biotransformation is a major process in animals. nih.gov
Carboxylesterase-Mediated Transformations
Carboxylesterases (CEs) represent a superfamily of enzymes that catalyze the hydrolysis of a wide range of compounds containing ester, amide, or thioester bonds. jst.go.jpamericanpharmaceuticalreview.comnih.gov These enzymes are integral to the detoxification of numerous xenobiotics, including organophosphate insecticides. researchgate.netnih.gov In the context of this compound (also known as acephate), carboxylesterase-mediated transformation is a primary metabolic pathway. nih.govfrontiersin.org
The enzymatic action involves the hydrolysis of the acetyl group from the acephate (B21764) molecule. nih.gov This biotransformation releases the acetate (B1210297) residue, leading to the formation of its principal and more toxic metabolite, O,S-dimethyl phosphoramidothioate (methamidophos). nih.govfrontiersin.org This initial conversion is a critical step in the metabolic fate of acephate within various organisms.
Research into the specific mechanisms of this transformation has identified key structural components of the enzyme that are essential for this catalytic activity. A study focusing on the carboxylesterase CpCE-1, cloned from the codling moth (Cydia pomonella), provided significant insights into the enzyme-substrate interaction. nih.gov Through a combination of molecular dynamics simulations, computational alanine (B10760859) scanning, and site-directed mutagenesis, the amino acid residue Asparagine 232 (Asn 232) was identified as a critical binding hot-spot for acephate metabolism. researchgate.netnih.gov
The functional importance of this residue was confirmed through mutagenesis studies. The substitution of Asn 232 with Alanine (a mutation denoted as N232A) resulted in a dramatic decline in the enzyme's ability to metabolize acephate. researchgate.netnih.gov The mutant enzyme (N232A) was found to be incapable of metabolizing acephate in vitro, underscoring the crucial role of the Asn 232 residue in this specific detoxification pathway. nih.gov The kinetic parameters for the wild type and mutant CpCE-1 enzymes highlight the significance of this single amino acid residue. nih.gov
Table 1: Impact of N232A Mutation on the Catalytic Efficiency and Inhibition of Cydia pomonella Carboxylesterase (CpCE-1) with Acephate
| Enzyme | Catalytic Efficiency (kcat/Km) | Half Inhibitory Concentration (IC50) | Metabolic Activity |
|---|---|---|---|
| Wild Type CpCE-1 | Normal | Base Value | Metabolizes acephate |
| N232A Mutant | Dramatically Declined | >230-fold Increase | Unable to metabolize acephate |
Data derived from studies on CpCE-1, which demonstrated that the N232A mutation significantly impairs acephate metabolism. researchgate.netnih.gov
Phosphotriesterase (PTE) and Phosphoamide Hydrolase Activity Investigations
Following or in parallel with carboxylesterase activity, this compound and its metabolites are subject to further enzymatic degradation by phosphotriesterases (PTEs) and phosphoamide hydrolases. nih.govfrontiersin.org PTEs are a class of enzymes, often metalloenzymes, that hydrolyze organophosphorus compounds. nih.govnih.gov The bacterial phosphotriesterase isolated from Brevundimonas diminuta (formerly Pseudomonas diminuta) is one of the most extensively studied and is capable of hydrolyzing a broad spectrum of organophosphates, including acephate. nih.govnih.govnih.gov
Phosphoamide hydrolase enzymes also participate in the degradation cascade. frontiersin.org Specifically, this enzyme targets the P-N amide bond for hydrolysis. frontiersin.org In the breakdown of intermediates like S-methyl phosphoramidate, phosphoamide hydrolase cleaves the amino group, which results in the release of ammonium (B1175870) ions. nih.govfrontiersin.org This enzymatic step is crucial for the complete breakdown of the parent compound and its derivatives into smaller, less complex molecules. frontiersin.org
The kinetic efficiency of PTE from B. diminuta has been characterized for several organophosphate substrates, providing a basis for comparison of its activity towards acephate.
Table 2: Kinetic Parameters of B. diminuta Phosphotriesterase (PTE) for the Hydrolysis of Acephate and Other Organophosphates
| Substrate | K_m (mM) | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| Acephate | 1.5 | 86 | 1.7 x 10¹ |
| Diazinon | 0.20 | 4,500 | 4.5 x 10⁵ |
| Coumaphos | 0.70 | 18,000 | 1.8 x 10⁶ |
| Malathion | 0.025 | 410 | 6.2 x 10³ |
| Paraoxon | - | - | ~10⁸ |
Data sourced from a study on the substrate profile of PTE. nih.gov
The data indicate that while PTE can hydrolyze acephate, its catalytic efficiency for this substrate is modest compared to its activity against other organophosphate insecticides like paraoxon and coumaphos. nih.gov
Environmental Dynamics and Transformation of O,o Dimethyl Acetylthiophosphoramidate
Degradation Pathways in Environmental Matrices
The breakdown of O,O-Dimethyl acetylthiophosphoramidate in the environment is a complex process involving both biological and non-biological pathways. The rate and extent of degradation are influenced by various factors, including microbial populations, soil type, pH, and sunlight exposure.
Microbial Degradation Processes
Microbial activity is a primary driver of this compound degradation in soil and water. nih.gov A diverse range of microorganisms has been identified with the capability to utilize this compound as a source of carbon, phosphorus, or nitrogen, thereby breaking it down into less complex molecules. frontiersin.orgresearchgate.netnih.gov
Researchers have successfully isolated and identified numerous microbial strains from contaminated soils and water bodies that are capable of degrading this compound. These include various species of bacteria and fungi. The degradation efficiency often varies between single strains and microbial consortia, with consortia sometimes demonstrating more effective and complete degradation. frontiersin.orgnih.gov
Several bacterial genera, such as Pseudomonas, Bacillus, and Lysinibacillus, have shown significant potential for the bioremediation of sites contaminated with this insecticide. nih.govnih.goviosrjournals.org For instance, strains of Pseudomonas aeruginosa, Pseudomonas putida, and Pseudomonas azotoformans have been isolated from contaminated soils and have demonstrated the ability to degrade this compound. nih.gov Similarly, Lysinibacillus fusiformis and Bacillus cereus have been identified as effective degraders. iosrjournals.orgresearchgate.net Fungal genera like Penicillium and Aspergillus have also been noted for their degradation capabilities. frontiersin.orgkisti.re.kr
Table 1: Examples of Microbial Strains Involved in this compound Degradation
| Microbial Strain | Source of Isolation | Degradation Capability | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa Is-6 | Soil | Can utilize the compound as a sole source of carbon, phosphorus, and energy. | frontiersin.orgnih.gov |
| Pseudomonas azotoformans ACP1 | Acephate (B21764) contaminated soil | Capable of degrading the compound. | nih.gov |
| Pseudomonas putida ACP3 | Acephate contaminated soil | Capable of degrading the compound. | nih.gov |
| Lysinibacillus fusiformis ADI-01 | Agricultural paddy field soil | Capable of degrading the compound up to 500 ppm. | iosrjournals.orgresearchgate.net |
| Bacillus cereus ADI-10 | Agricultural paddy field soil | Showed the highest growth and degradation capability among five isolates in one study. | iosrjournals.org |
| Penicillium oxalicum | Not specified | Capable of degrading the compound. | frontiersin.orgnih.gov |
| Microbial Consortium ZQ01 | Not specified | Effectively degrades the compound and its toxic product methamidophos (B33315). | researchgate.net |
The microbial transformation of this compound typically initiates with the hydrolysis of the acetyl group, a reaction catalyzed by carboxylesterase enzymes. frontiersin.orgnih.gov This initial step results in the formation of a major and more toxic intermediate, O,S-dimethyl phosphoramidothioate. frontiersin.orgorst.edu
Subsequent degradation of O,S-dimethyl phosphoramidothioate is facilitated by phosphotriesterases (PTEs), which hydrolyze the P-N or P-S bonds. frontiersin.orgnih.gov This leads to the formation of simpler, less toxic compounds such as O-methylphosphoramidate, S-methyl dihydrogen thiophosphate, and eventually phosphoric acid. frontiersin.org Some bacterial strains can utilize the compound as a source of carbon, nitrogen, and phosphorus for their growth. researchgate.net A novel degradation pathway has also been proposed, involving hydrolysis and oxidation, leading to products like acetamide (B32628) and acetic acid. researchgate.net
The enantioselectivity of microbial degradation has also been observed, where different enantiomers of the parent compound and its primary metabolite are degraded at different rates in various soils. nih.gov This stereospecific breakdown is confirmed by the absence of such selectivity in sterilized soils. nih.gov
The genetic basis for the microbial degradation of organophosphate pesticides, including this compound, has been a subject of study. Several genes encoding for organophosphorus-degrading enzymes have been identified. frontiersin.orgnih.gov Genes such as opd (organophosphorus degradation), mpd (methyl parathion (B1678463) degradation), and ophc2 are known to encode for phosphotriesterases, the key enzymes in the detoxification process. frontiersin.orgnih.gov
The presence and expression of these genes in microorganisms confer the ability to break down the pesticide. The identification and characterization of these genes are crucial for developing genetically engineered microorganisms with enhanced degradation capabilities for use in bioremediation strategies.
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)
In addition to microbial action, this compound can undergo abiotic degradation in the environment through processes like hydrolysis and photolysis.
Hydrolysis: This compound is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is influenced by pH and temperature. The process involves the cleavage of the P-N or P-S bonds, leading to the formation of O,S-dimethyl phosphoramidothioate and acetic acid.
Photolysis: Photodegradation can also contribute to the breakdown of this compound, especially in aquatic environments and on plant surfaces. Advanced oxidation processes, such as photo-Fenton and photocatalysis using titanium dioxide (TiO2), have been shown to effectively degrade this compound. frontiersin.orgresearchgate.net For instance, under visible light irradiation, a nanocomposite of Co3O4/McM-41 was able to completely remove the compound from water. frontiersin.orgnih.gov
Table 2: Abiotic Degradation of this compound
| Degradation Method | Conditions | Efficiency | Reference |
|---|---|---|---|
| Ultrasonic Ozonation (160 kHz) | 60 minutes | Increased from 60.6% to 87.6% | frontiersin.orgnih.gov |
| Photocatalysis (Co3O4/McM-41) | Visible light | Complete removal in 40-60 min | frontiersin.orgnih.gov |
| Photocatalysis (ZnFe2O4–TiO2) | 2.0 g/L photocatalyst, 8 mmol/L H2O2 | 89.5% removal within 120 min | frontiersin.orgnih.gov |
Formation and Characterization of Environmental Transformation Products
The degradation of this compound in the environment leads to the formation of several transformation products, with O,S-dimethyl phosphoramidothioate being the most significant and often more toxic metabolite. frontiersin.orgorst.eduacs.org
The primary transformation pathway involves the deacetylation of the parent compound to form O,S-dimethyl phosphoramidothioate. frontiersin.org Further degradation of this intermediate can lead to the formation of other products. Studies have identified several metabolites during the microbial degradation of this compound. nih.gov
Table 3: Major Environmental Transformation Products of this compound
| Transformation Product | m/z | Formation Pathway | Reference |
|---|---|---|---|
| O,S-dimethyl phosphoramidothioate | 143.11 | Deacetylation of the parent compound. | nih.gov |
| S-methyl O-hydrogen phosphorothioamidate | 125.0 | Further degradation of O,S-dimethyl phosphoramidothioate. | nih.gov |
| Phosphenothioic S-acid | 95.0 | Further degradation. | nih.gov |
| Phosphenamide | 77.0 | Further degradation. | nih.gov |
| Acetamide | Not specified | Hydrolysis and oxidation pathway. | researchgate.net |
| Acetic Acid | Not specified | Hydrolysis and oxidation pathway. | researchgate.net |
The formation and persistence of these transformation products are of environmental concern, as some may exhibit toxicity to non-target organisms. frontiersin.org Therefore, understanding the complete degradation pathway is essential for a comprehensive environmental risk assessment of this compound.
Identification of Key Metabolites (e.g., Methamidophos)
The principal and most significant metabolite of this compound (acephate) is O,S-dimethyl phosphoramidothioate, a potent insecticide known as methamidophos. orst.eduorst.edu The transformation of acephate to methamidophos occurs in various environmental compartments, including soil, plants, and even within insects. orst.eduorst.edu
This conversion is primarily a result of aerobic metabolism by soil microorganisms. orst.eduepa.gov In this process, the acetyl group (CH₃CO) is cleaved from the nitrogen atom of the acephate molecule. frontiersin.org Laboratory studies have demonstrated varying conversion rates depending on the soil type; for instance, 23% of applied acephate was converted to methamidophos in a loam soil, while the conversion was less than 10% in other soil types. orst.edu One study on soil where tomatoes were cultivated found that 11.3% of the applied acephate had transformed into methamidophos after one week, identifying it as the primary metabolite. orst.edu
Photolysis, or breakdown by sunlight, also contributes to the formation of methamidophos from acephate, although to a lesser extent than microbial metabolism. In soil photolysis studies, 8.4% or less of acephate was found to convert to methamidophos. orst.edu In aquatic environments, the photolytic conversion is even less significant, with studies showing only 1.6% of acephate breaking down into methamidophos in water. orst.edu
The formation of methamidophos is a critical aspect of acephate's environmental profile because methamidophos is recognized as being more toxic than its parent compound. frontiersin.orgresearchgate.net
Formation of Other Degradation Intermediates and End-Products
Beyond the primary conversion to methamidophos, the degradation of this compound proceeds through several other pathways, leading to a variety of intermediate and final products.
Under aerobic and anaerobic conditions, soil microorganisms play a crucial role in breaking down acephate. chez.comepa.gov Besides methamidophos, other identified metabolites include:
O-methyl N-acetylphosphoramidate (RE 18,420) : Formed through microbial action in the soil. chez.com
O,S-dimethyl phosphorothioate (B77711) (DMPT) : This compound is a product of acephate hydrolysis, particularly at a high pH (alkaline conditions). epa.govresearchgate.net
Acetamide : Produced via the hydrolysis and subsequent breakdown of the acephate molecule. researchgate.net
Ultimately, under both aerobic and anaerobic conditions, these intermediate compounds are further broken down. In aerobic soil, methamidophos is mineralized to carbon dioxide and microbial biomass. orst.eduepa.gov Under anaerobic conditions, such as in saturated sediments, the major end-products are carbon dioxide and methane (B114726), which were found to comprise over 60% of the applied acephate after 20 days of incubation. epa.gov
The degradation pathways can be influenced by various factors. For example, hydrolysis is significantly faster in alkaline conditions. Acephate is stable at pH 5 and 7, but at pH 9, its half-life is 18 days, with DMPT being a notable degradate. nih.govepa.gov
| Degradation Pathway | Key Intermediate(s) | Primary End-Product(s) | Influencing Factors |
| Aerobic Soil Metabolism | Methamidophos, O-methyl N-acetylphosphoramidate | Carbon Dioxide, Microbial Biomass | Soil Microorganisms |
| Anaerobic Soil Metabolism | Methamidophos | Carbon Dioxide, Methane | Soil Microorganisms |
| Hydrolysis | O,S-dimethyl phosphorothioate (DMPT), Acetamide | Further mineralized products | High pH (alkaline conditions) |
| Photolysis | Methamidophos | Further degraded products | Sunlight |
Environmental Transport and Dissipation Mechanisms
The movement and persistence of this compound in the environment are governed by its physical and chemical properties, primarily its high water solubility (79-83.5 g/100 mL) and low soil sorption coefficient (Koc of 2 to 2.7). orst.educhez.com These characteristics indicate that acephate is highly mobile in soil and has the potential to move easily with water. orst.eduorst.edu
Despite its high mobility, the risk of groundwater contamination is considered low because acephate and its primary metabolite, methamidophos, degrade relatively quickly in the environment. orst.educhez.com The dissipation of acephate is rapid, largely due to microbial degradation. chez.comepa.gov
Key dissipation mechanisms and findings include:
Soil Dissipation : The half-life of acephate in soil is generally short. Laboratory studies reported half-lives ranging from 4.5 days in silt loam soil to 32 days in silt clay loam soil. orst.edu However, under typical field conditions, dissipation half-lives are often much shorter, frequently measured at two days or less. orst.edu The U.S. EPA anticipates a half-life of less than two days under expected use conditions. orst.edu
Hydrolysis : Acephate is stable to hydrolysis in neutral to acidic water but breaks down more rapidly in alkaline water. nih.gov The hydrolysis half-life at pH 9 is 18 days. orst.edu
Leaching : Due to its high mobility, acephate and methamidophos can be leached into the soil profile. However, their rapid degradation limits how far they can travel. Field studies have shown that both compounds were undetectable at a depth of 50 cm. orst.eduepa.gov While aged residues tend to be immobile, the parent compound can move readily before it degrades. chez.com
Volatilization : Acephate has a very low vapor pressure (1.7 x 10⁻⁶ mmHg at 24 °C) and Henry's Law Constant, indicating that it is not likely to volatilize significantly from soil or water surfaces. orst.educhez.com
The rapid degradation in soil is the primary factor limiting the transport and persistence of this compound in the environment.
| Environmental Compartment | Dissipation Half-Life | Key Findings |
| Aerobic Soil | < 2 to 3 days (field conditions) orst.eduepa.gov | Rapid degradation by microorganisms is the main dissipation route. epa.gov |
| Anaerobic Aquatic Sediment | 6.6 days epa.gov | Degrades to methane and carbon dioxide. epa.gov |
| Water (Hydrolysis) | Stable at pH 5 & 7; 18 days at pH 9 orst.edunih.gov | Degradation is pH-dependent. |
| Water (Photolysis) | Stable nih.gov | Does not readily break down from sunlight in water. orst.edu |
Advanced Analytical Methodologies for Detection and Characterization of O,o Dimethyl Acetylthiophosphoramidate
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of organophosphorus compounds, providing the necessary separation from complex sample matrices. drawellanalytical.com Both gas and high-performance liquid chromatography play crucial roles in the analysis of O,O-Dimethyl acetylthiophosphoramidate and related substances. researchgate.net
Gas Chromatography (GC) Applications
Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile organophosphorus compounds. drawellanalytical.com Due to its high resolution and sensitivity, GC is frequently employed for the trace analysis of pesticide residues, including impurities and metabolites. gcms.cz
The choice of GC column and the optimization of its operational parameters are critical for achieving the desired separation of this compound from structurally similar compounds like acephate (B21764) and methamidophos (B33315).
Column Selection: Capillary columns with a 5% phenyl polysiloxane stationary phase, such as DB-5 or TG-5MS, are commonly used for the analysis of organophosphorus pesticides. gcms.cz These columns offer good selectivity and thermal stability. For instance, a 30 m x 0.25 mm i.d. column with a 0.25 µm film thickness is a typical configuration. gcms.cz
Temperature Programming: A programmed temperature ramp is essential to ensure the efficient elution of analytes with varying volatilities. A typical oven program might start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250-300°C) to elute the compounds of interest. gcms.cz
Injector and Carrier Gas: A split/splitless injector is commonly used, with the injector temperature maintained at around 250°C to ensure efficient volatilization without thermal degradation. gcms.cz Helium is a common carrier gas, although nitrogen can also be used. nih.gov
Interactive Data Table: Illustrative GC Parameters for Organophosphorus Pesticide Analysis
| Parameter | Typical Value | Purpose |
| Column | DB-5, 30m x 0.25mm, 0.25µm | Provides separation based on polarity and boiling point. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Oven Program | 100°C (1 min), ramp to 250°C | Separates compounds based on their elution temperatures. |
| Carrier Gas | Helium, 1 mL/min | Transports the sample through the column. |
| Detector Temp. | 280-300°C | Maintains the detector at an optimal operating temperature. |
Given the presence of both nitrogen and phosphorus in this compound, selective detectors are highly advantageous for its analysis.
Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus, offering excellent sensitivity with minimal interference from other matrix components. epa.gov This makes it an ideal choice for the analysis of this compound in complex samples. arabjchem.org
Flame Photometric Detector (FPD): The FPD can be operated in either phosphorus or sulfur mode. In the phosphorus mode (using a 525 nm filter), it provides high selectivity and sensitivity for organophosphorus compounds. nih.govbucksci.com The FPD is a robust and widely used detector for pesticide residue analysis. epa.govnih.gov
Interactive Data Table: Comparison of Selective GC Detectors
| Detector | Selectivity | Typical Detection Limit | Notes |
| NPD | Nitrogen, Phosphorus | Low ppb | Highly sensitive and selective for the target compound class. |
| FPD (P-mode) | Phosphorus | Low ppb | Excellent for phosphorus-containing compounds. bucksci.com |
The Electron Capture Detector (ECD) is extremely sensitive to compounds with electronegative functional groups, such as halogens. amazonaws.com While this compound itself is not strongly electron-capturing, derivatization can be employed to enhance its detectability by ECD. iaea.org For instance, derivatization with a reagent containing a polyfluorinated group can significantly increase the ECD response. However, for direct analysis, NPD and FPD are generally more suitable. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile technique that is particularly well-suited for the analysis of polar, thermally labile, or non-volatile compounds that are not amenable to GC analysis without derivatization. researchgate.net
HPLC coupled with a spectrophotometric (UV-Vis) detector is a common and cost-effective method for the analysis of organophosphorus pesticides that possess a suitable chromophore. nih.govnih.gov
Column and Mobile Phase: Reversed-phase HPLC using a C18 column is the most common approach. nih.govchromatographyonline.comresearchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., acetic or formic acid) to improve peak shape. nih.govchromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with different polarities.
Spectrophotometric Detection: The selection of the detection wavelength is crucial for sensitivity and selectivity. While specific UV-Vis spectral data for this compound is not readily available in the literature, related compounds containing similar functional groups are often detected at wavelengths in the range of 210-230 nm. nih.gov For compounds with aromatic rings, higher wavelengths may be used. researchgate.net The presence of the acetyl and thiophosphate groups suggests that UV absorption in the lower UV range is likely.
Interactive Data Table: Illustrative HPLC-UV Parameters for Organophosphorus Pesticide Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18, 250mm x 4.6mm, 5µm | Separates compounds based on their hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile/Water gradient | Elutes compounds of varying polarities from the column. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |
| Detection λ | 210-230 nm (estimated) | Monitors the absorbance of the analyte as it elutes. |
| Column Temp. | 35°C | Ensures reproducible retention times. chromatographyonline.com |
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods probe the molecular structure at different levels, from elemental composition and connectivity to the identification of specific functional groups.
Mass Spectrometry (MS) and GC-MS for Structural Elucidation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from the sample matrix, after which the mass spectrometer fragments the molecule and detects the resulting ions.
In a typical GC-MS analysis, the molecule undergoes ionization, most commonly Electron Ionization (EI), leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. For this compound, key fragmentation pathways would involve the cleavage of the P-S, P-N, and P-O bonds, as well as the loss of the acetyl group.
Key Fragmentation Ions:
Loss of the acetyl group (-COCH₃): This would result in a significant fragment corresponding to the O,O-Dimethyl thiophosphoramidate moiety.
Cleavage of P-O bonds: Loss of methoxy (B1213986) groups (-OCH₃) is a common fragmentation pathway for dimethyl organophosphates.
Cleavage of the P-N bond: This would generate ions corresponding to the dimethyl thiophosphate portion and the acetyl amide fragment.
Rearrangement ions: Thiono-thiolo rearrangements (P=S to P-SH) can occur, influencing the fragmentation pattern.
For quantitative analysis, GC-MS is often operated in Selected Ion Monitoring (SIM) mode, where the instrument is set to detect only specific, high-abundance fragment ions. This enhances sensitivity and selectivity, allowing for trace-level detection. For improved volatility and chromatographic performance, derivatization, such as silylation, may be employed, although the acetyl group in the target molecule often provides sufficient volatility for direct analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR) for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.
¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The methoxy protons (-OCH₃) would appear as a doublet due to coupling with the phosphorus nucleus (³J(P,H)). The protons of the acetyl group (-COCH₃) would likely appear as a singlet, while the N-H proton would appear as a broad signal, its chemical shift and coupling being sensitive to solvent and concentration.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms. The methoxy carbons (-OCH₃) would show up as a doublet due to ¹J(P,C) coupling. The carbonyl carbon (C=O) and the methyl carbon of the acetyl group would also be observable at their characteristic chemical shifts.
³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing organophosphorus compounds. Since ³¹P is a 100% abundant nucleus with a spin of ½, it provides sharp signals over a wide chemical shift range. The chemical shift (δ) for this compound is expected to be in the characteristic range for thiophosphoramidates, providing direct evidence for the phosphorus environment. Proton coupling can be removed using decoupling techniques to yield a single sharp peak, simplifying the spectrum and confirming the presence of a single phosphorus species. For related compounds, ³¹P NMR chemical shifts are highly sensitive to the substituents on the phosphorus atom. rsc.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | ~3.7 | Doublet | ³J(P,H) ≈ 10-14 Hz |
| ¹H | ~2.1 | Singlet | - |
| ¹H | Broad | Singlet | - |
| ¹³C | ~53 | Doublet | ¹J(P,C) |
| ¹³C | ~24 | Singlet | - |
| ¹³C | ~170 | Singlet | - |
| ³¹P | ~60-80 | Multiplet | - |
Note: Predicted values are based on data for structurally similar compounds and may vary based on solvent and experimental conditions. rsc.orgchemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.
For this compound, the IR spectrum would exhibit several key absorption bands confirming its identity.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
| Amide | N-H stretch | ~3200-3400 |
| Amide I | C=O stretch | ~1680-1720 |
| Alkyl | C-H stretch | ~2850-2960 |
| Methoxy | P-O-C stretch | ~1030-1050 |
| Thiophosphoryl | P=S stretch | ~650-850 |
The presence of a strong band for the P=S double bond is a key indicator for this class of compounds. The C=O stretch from the acetyl group and the N-H stretch from the amide group are also crucial for confirming the complete structure. scilit.com
Immunochemical Assay Development
Immunochemical assays, particularly ELISAs, offer a highly sensitive and specific alternative to traditional chromatographic methods for the rapid screening of small molecules like this compound.
Development of Enzyme-Linked Immunosorbent Assays (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like this compound, a competitive ELISA format is typically developed.
The process involves:
Antigen Coating: A protein conjugate of the hapten (a molecule structurally related to the target compound) is immobilized on the surface of a microtiter plate.
Competitive Binding: A sample potentially containing the free this compound is mixed with a limited amount of a specific antibody raised against the hapten. This mixture is then added to the coated plate.
Detection: The free compound in the sample competes with the coated hapten-protein conjugate for binding to the antibody. The more target compound present in the sample, the less antibody will bind to the plate.
Signal Generation: A secondary antibody linked to an enzyme (like horseradish peroxidase) is added, which binds to the primary antibody captured on the plate. A substrate is then added that the enzyme converts into a colored or fluorescent product.
Measurement: The intensity of the signal is measured and is inversely proportional to the concentration of this compound in the sample.
The development of such an assay provides a high-throughput screening method suitable for analyzing a large number of samples quickly. nwsuaf.edu.cn
Principles of Hapten Design and Antibody Generation for Immunoassays
Small molecules like this compound are not immunogenic on their own, meaning they cannot induce an immune response to generate antibodies. To produce antibodies, the small molecule, referred to as a hapten, must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Ovalbumin (OVA). nwsuaf.edu.cn
Hapten Design: The design of the hapten is the most critical step in developing a specific immunoassay. The hapten should mimic the structure of the target analyte while providing a functional group for conjugation to the carrier protein. This functional group is typically introduced via a "spacer arm" or "linker."
For this compound, a hapten could be designed by synthesizing a derivative that contains the core O,O-dimethyl thiophosphoramidate structure but replaces the acetyl group with a linker chain terminating in a reactive group (e.g., a carboxylic acid or an amine). This linker allows for conjugation to the carrier protein without masking the key structural features of the target molecule that the immune system needs to recognize. The goal is to generate antibodies that recognize the free this compound with high affinity and specificity. nwsuaf.edu.cn
Antibody Generation: Once the hapten-protein conjugate (immunogen) is synthesized, it is injected into an animal (e.g., a rabbit or mouse). The animal's immune system recognizes the large protein conjugate as foreign and produces a polyclonal mixture of antibodies. Some of these antibodies will be specific to the hapten portion. These antibodies can then be harvested from the animal's serum and purified for use in the immunoassay. The success of the immunoassay depends heavily on the affinity and specificity of the antibodies generated, which is a direct result of the hapten design. nih.govnih.gov
Sample Preparation and Extraction Techniques
Effective sample preparation is a critical step in the analytical workflow for this compound. The primary goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method to be used.
Liquid-liquid extraction (LLE) is a conventional and widely used technique for the extraction of organophosphorus compounds from aqueous samples and sample extracts. This method relies on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
For the analysis of the related compound acephate, various LLE protocols have been established. A common approach involves the extraction from a liquid sample or a homogenized solid sample suspended in water. The selection of the organic solvent is crucial for achieving high extraction efficiency. Solvents such as ethyl acetate (B1210297) and dichloromethane (B109758) have proven effective. fao.org In some protocols, a mixture of solvents like acetonitrile/hexane is used to optimize the extraction and initial cleanup. fao.org
The efficiency of LLE can be influenced by several factors, including the pH of the aqueous phase, the solvent-to-sample ratio, and the mixing time. Adjusting the pH can be important for ionizable compounds, although for neutral compounds like this compound, this is less critical. A typical LLE procedure involves vigorously mixing the sample with the extraction solvent, allowing the phases to separate, and then collecting the organic layer containing the analyte. This process may be repeated to maximize recovery.
| Parameter | Typical Conditions for Related Compounds (e.g., Acephate) |
| Extraction Solvents | Ethyl acetate, Dichloromethane, Acetonitrile/Hexane mixture |
| Solvent to Sample Ratio (v/v) | 5:1 |
| Mixing Method | Vortexing or shaking |
| Mixing Time | 2-5 minutes |
| Phase Separation | Centrifugation or allowing to stand |
| Number of Extractions | 1-3 |
Solid-phase extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. SPE utilizes a solid sorbent material packed in a cartridge or disk to selectively adsorb the analyte from a liquid sample. The analyte is then eluted with a small volume of a strong solvent.
For polar organophosphorus compounds like this compound, the choice of sorbent is critical. C18 (octadecyl-bonded silica) is a commonly used sorbent for the extraction of moderately polar compounds from aqueous matrices. Weak anion exchange (WAX) SPE has also been shown to be effective for phosphorothioates, where the sorbent is charged at a low pH to bind the analyte and then neutralized at a higher pH for elution. nih.gov
A typical SPE protocol involves four steps:
Conditioning: The sorbent is treated with a solvent (e.g., methanol) followed by water to activate the functional groups and ensure reproducible retention.
Loading: The sample is passed through the SPE cartridge, and the analyte is adsorbed onto the sorbent.
Washing: The cartridge is washed with a weak solvent to remove co-adsorbed interfering compounds.
Elution: The analyte of interest is desorbed from the sorbent using a small volume of a strong organic solvent.
The selection of washing and elution solvents is optimized to maximize the recovery of the target analyte while minimizing the co-elution of matrix components.
| Parameter | Typical Conditions for Related Compounds (e.g., Acephate) |
| Sorbent Type | C18, Silica (B1680970) Gel, Weak Anion Exchange (WAX) |
| Conditioning Solvents | Methanol (B129727) followed by deionized water |
| Sample Loading | Passing the sample through the cartridge at a controlled flow rate |
| Washing Solvents | Water or a weak organic solvent mixture |
| Elution Solvents | Acetonitrile, Ethyl acetate |
The analysis of this compound in complex matrices such as food, soil, and biological fluids is often hampered by the presence of co-extracted matrix components. These interferences can affect the accuracy, precision, and sensitivity of the analytical method. Therefore, a cleanup step is frequently required after the initial extraction.
Dispersive Solid-Phase Extraction (dSPE) , a key component of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is a widely adopted cleanup technique. eurl-pesticides.eusigmaaldrich.com After an initial extraction with a solvent like acetonitrile, a portion of the extract is mixed with a combination of sorbents in a centrifuge tube. The mixture is vortexed and then centrifuged, and the cleaned supernatant is collected for analysis.
Commonly used dSPE sorbents include:
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, sugars, and some pigments. iaea.org
Graphitized Carbon Black (GCB): Effectively removes pigments like chlorophyll (B73375) and carotenoids, as well as sterols. sigmaaldrich.com
C18: Removes nonpolar interferences such as lipids. sigmaaldrich.com
Magnesium Sulfate (B86663) (MgSO₄): Used to remove excess water from the extract. eurl-pesticides.eu
The choice and amount of sorbents are tailored to the specific matrix. For example, for pigmented vegetable samples, GCB is essential, while for high-fat samples, C18 would be beneficial.
Another cleanup technique involves column chromatography using sorbents like silica gel or Florisil. fao.orgsigmaaldrich.com The crude extract is passed through a column packed with the sorbent, and different fractions are collected. The fraction containing the analyte is then concentrated and analyzed.
| Cleanup Technique | Sorbents/Materials | Target Interferences Removed |
| Dispersive SPE (QuEChERS) | PSA, GCB, C18, MgSO₄ | Organic acids, fatty acids, sugars, pigments, sterols, lipids, water |
| Column Chromatography | Silica Gel, Florisil | Polar interferences, pigments |
| Liquid-Liquid Partitioning | Acetonitrile/Hexane | Lipids and other nonpolar compounds |
The successful implementation of these advanced analytical methodologies, from extraction to cleanup, is paramount for the reliable determination of this compound in a variety of challenging sample types.
Applications and Research Perspectives in Agrochemical Science
Research into Its Role in Insecticide Chemistry and Development
O,S-Dimethyl acetylphosphoramidothioate is a broad-spectrum organophosphate insecticide valued for its dual-action control of a wide array of sucking and chewing pests. pomais.com Its development as a systemic and contact insecticide has been a key area of research, focusing on its efficacy against pests such as aphids, thrips, caterpillars, and spider mites in various agricultural and horticultural settings. pomais.comwikipedia.org
The primary mechanism of action for O,S-Dimethyl acetylphosphoramidothioate is the inhibition of the enzyme acetylcholinesterase (AChE). pomais.comchemicalwarehouse.com By blocking AChE, the insecticide causes an accumulation of the neurotransmitter acetylcholine (B1216132) at the nerve endings, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect. chemicalwarehouse.com Research has shown that while O,S-Dimethyl acetylphosphoramidothioate itself is a weak inhibitor of AChE, it is metabolized within insects and plants into methamidophos (B33315) (O,S-dimethyl phosphoramidothioate), a more potent inhibitor. orst.edu This metabolic conversion is a critical aspect of its insecticidal activity. coromandel.biz
In the development of pest management strategies, O,S-Dimethyl acetylphosphoramidothioate is recognized for its effectiveness against certain species that have developed resistance to other organophosphate insecticides. wikipedia.org Its systemic properties make it particularly useful for controlling pests that are hidden or feed within plant tissues. pomais.com The compound is available in various formulations, including soluble powders, granules, and liquid concentrates, allowing for flexible application methods such as foliar sprays and soil treatments. pomais.comchemicalwarehouse.com
Research continues to explore its role in Integrated Pest Management (IPM) programs, where its systemic action and relatively low resistance profile, when used in rotation with other insecticide classes, are advantageous. pomais.com
Studies on Systemic Activity and Environmental Persistence in Agricultural Systems
A key characteristic of O,S-Dimethyl acetylphosphoramidothioate is its systemic nature. chemicalwarehouse.com Upon application, it is readily absorbed by plant roots and foliage and is then translocated throughout the plant's vascular system. pomais.comchemicalwarehouse.com This systemic distribution ensures that pests feeding on any part of the treated plant will ingest the insecticide. chemicalwarehouse.com Studies have shown that this systemic activity provides residual control for approximately 10 to 15 days after application. wikipedia.orgregulations.gov The compound is xylem-mobile, meaning it is transported upwards within the plant. xerces.org
The environmental persistence of O,S-Dimethyl acetylphosphoramidothioate and its primary metabolite, methamidophos, is a significant area of study. O,S-Dimethyl acetylphosphoramidothioate is considered to have moderate persistence in the environment. wikipedia.org In soil, its breakdown is primarily due to aerobic metabolism by microorganisms, with a lesser contribution from photolysis. orst.edu The half-life of O,S-Dimethyl acetylphosphoramidothioate in soil can vary, but it is generally not considered to be highly persistent under aerobic conditions. epa.gov Because of its high water solubility, it has the potential for mobility in soil; however, its rapid degradation under both aerobic and anaerobic conditions mitigates extensive leaching to groundwater. epa.govherts.ac.uk
In aquatic environments, the presence of sediment can accelerate the degradation of O,S-Dimethyl acetylphosphoramidothioate. epa.gov It is hydrolytically stable except under high pH conditions. epa.gov The degradation of O,S-Dimethyl acetylphosphoramidothioate in the environment leads to the formation of methamidophos, which is itself an insecticide and is more mobile and toxic. orst.eduepa.gov Methamidophos is then further degraded by soil microbes into carbon dioxide and microbial biomass. orst.eduepa.gov
Studies have investigated the dissipation of O,S-Dimethyl acetylphosphoramidothioate residues in various crops. For instance, in brinjal and okra, the concentration of its metabolite, methamidophos, was observed to increase for a few days following application before declining. pjoes.com Similarly, research on capsicum grown in greenhouses versus open fields found that the persistence of O,S-Dimethyl acetylphosphoramidothioate and methamidophos was higher in the greenhouse environment. qascf.com
Table 1: Physicochemical Properties of O,S-Dimethyl acetylphosphoramidothioate
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₄H₁₀NO₃PS | pomais.com |
| Molar Mass | 183.16 g·mol⁻¹ | wikipedia.org |
| Appearance | Colourless to white solid | wikipedia.org |
| Water Solubility | 79 g/100 mL | wikipedia.org |
| Vapor Pressure | 2x10⁻⁶ mmHg | wikipedia.org |
Methodologies for Residue Monitoring in Environmental and Agricultural Samples
Accurate and sensitive analytical methods are crucial for monitoring residues of O,S-Dimethyl acetylphosphoramidothioate and its metabolite methamidophos in environmental and agricultural samples to ensure food safety and environmental protection.
A widely used technique for the determination of these residues is gas chromatography (GC) . rasayanjournal.co.in Various detectors can be coupled with GC for this purpose, including:
Flame Photometric Detector (FPD): This detector is specific for phosphorus-containing compounds, making it well-suited for analyzing organophosphate pesticides like O,S-Dimethyl acetylphosphoramidothioate. rsc.org
Nitrogen-Phosphorus Detector (NPD): This detector also offers high selectivity for phosphorus and nitrogen-containing compounds. epa.gov
Sample preparation for GC analysis typically involves extraction with an organic solvent such as ethyl acetate (B1210297) or acetonitrile (B52724), followed by a clean-up step using techniques like silica (B1680970) gel column chromatography to remove interfering substances from the sample matrix. rsc.orgfao.org
High-performance liquid chromatography (HPLC) is another powerful technique employed for the analysis of O,S-Dimethyl acetylphosphoramidothioate residues. rasayanjournal.co.in When coupled with tandem mass spectrometry (MS/MS) , HPLC-MS/MS provides a high degree of selectivity and sensitivity for quantifying trace levels of the insecticide and its metabolites in complex matrices like urine and food samples. rasayanjournal.co.innih.gov This method often involves sample preparation steps such as extraction with dichloromethane (B109758) followed by lyophilization. nih.gov
Spectrophotometric methods have also been developed as a simpler and more cost-effective alternative for the determination of O,S-Dimethyl acetylphosphoramidothioate residues. rasayanjournal.co.in One such method involves the reaction of the insecticide with anthracene (B1667546) in the presence of nitric acid to form a colored complex, which can then be quantified using a UV-VIS spectrophotometer. researchtrend.net
Other analytical approaches include the use of Thin Layer Chromatography (TLC) for the identification of pesticide residues in vegetable samples. rasayanjournal.co.in The limit of detection (LOD) and limit of quantification (LOQ) for these methods are critical parameters that are determined during method validation to ensure their sensitivity for residue analysis. pjoes.comresearchtrend.net
Table 2: Analytical Methods for O,S-Dimethyl acetylphosphoramidothioate Residue Analysis
| Analytical Technique | Detector/Method | Sample Matrix | Source |
|---|---|---|---|
| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Vegetables | rsc.org |
| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Raw Agricultural Commodities | epa.gov |
| High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry (MS/MS) | Human Urine | nih.gov |
| UV-VIS Spectrophotometry | Colorimetric Reaction with Anthracene | Vegetables | rasayanjournal.co.inresearchtrend.net |
Future Directions and Innovations in O,o Dimethyl Acetylthiophosphoramidate Research
Development of Sustainable and Greener Synthetic Methodologies
The chemical industry's shift towards green chemistry is influencing the synthesis of organophosphorus compounds. researchgate.netresearchgate.net The principles of green chemistry, which promote the design of products and processes that minimize the use and generation of hazardous substances, are becoming central to modern synthetic chemistry. nih.gov For organophosphorus compounds, this involves developing methodologies that are more environmentally benign and efficient. researchgate.net
Traditional synthesis routes for related compounds often involve multi-step processes using hazardous reagents and solvents. For instance, a known process for creating the precursor O,O-dimethyl phosphoramidothioate involves reacting thiophosphoryl chloride with methanol (B129727), followed by treatment with sodium hydroxide (B78521) and ammonium (B1175870) hydroxide, often using chlorinated solvents like dichloromethane (B109758). google.comgoogle.com
Future research is focused on creating greener alternatives by exploring several key areas:
Solvent-Free or Sustainable Solvent Techniques: A noteworthy aspect of green chemistry is designing solvent-free reactions or using sustainable media like deep eutectic solvents (DESs). rsc.org
Energy Efficiency: The use of alternative energy sources, such as visible light irradiation, is being explored to drive reactions, offering a renewable and green energy alternative to conventional heating. researchgate.netrsc.org
Atom Economy: Developing one-pot, multi-component reactions that maximize the incorporation of starting materials into the final product is a key goal. rsc.org
Catalysis: Employing catalytic methods, including transition metal-free protocols, can lead to milder reaction conditions, operational simplicity, and reduced waste. rsc.org
Table 1: Comparison of Conventional and Potential Green Synthetic Approaches
| Parameter | Conventional Synthesis Example (for Precursors) | Potential Green Chemistry Approach | Anticipated Benefit |
|---|---|---|---|
| Solvents | Dichloromethane (CH₂Cl₂) google.com | Solvent-free conditions, Deep Eutectic Solvents (DESs) rsc.org | Reduced volatile organic compound (VOC) emissions, use of biodegradable and less toxic media. |
| Energy Source | Conventional heating/cooling (-5 to 5°C) google.com | Visible light irradiation, room temperature reactions rsc.org | Lower energy consumption, use of renewable energy sources. |
| Reagents | Stoichiometric use of reagents like PCl₃, methyl lye google.com | Catalytic amounts of promoters (e.g., salicylic (B10762653) acid), use of renewable starting materials rsc.org | Increased efficiency, reduced chemical waste, use of less hazardous substances. |
| Process | Multi-step batch processes with intermediate isolation google.com | One-pot, multi-component reactions; continuous-flow synthesis rsc.orgmdpi.com | Improved yield, reduced waste, enhanced safety and scalability. |
The overarching goal is to develop a framework for sustainable synthesis that considers the entire life cycle of the chemical, from raw materials to disposal, ensuring a more environmentally responsible approach. nih.gov
Advanced Mechanistic Elucidation through Computational Chemistry Approaches (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and properties of organophosphorus compounds like O,O-Dimethyl acetylthiophosphoramidate (Acephate). tandfonline.commdpi.com DFT allows for the detailed investigation of molecular geometries, reaction mechanisms, and spectroscopic properties from first principles. tandfonline.comdtic.mil
Recent computational studies on acephate (B21764) have provided significant insights:
Structural and Geometric Analysis: DFT calculations, often using basis sets like 6-311G(d,p) or 6-31+G(d,p), have been used to optimize the molecular structure of acephate. tandfonline.comresearchgate.net These calculations provide theoretical values for bond lengths and angles that are in very good agreement with experimental data, validating the computational models. tandfonline.com
Electronic Properties: The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are readily calculated. tandfonline.com The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can compute charge densities at specific atoms, such as the phosphorus (P) and oxygen (O) or sulfur (S) atoms, which is crucial for understanding its reactivity and interaction with other molecules. tandfonline.com
Spectroscopic Correlation: Theoretical UV-visible, Fourier Transform Infrared (FTIR), and NMR spectra can be calculated and compared with experimental results. tandfonline.com This correlation aids in the precise assignment of spectral bands and provides a deeper understanding of the molecule's vibrational modes and electronic transitions. tandfonline.commdpi.com
Reaction Mechanisms: DFT is employed to model reaction pathways, such as decomposition or interaction with other molecules. researchgate.net For instance, studies on the decomposition of related organophosphates on metal oxide surfaces have used DFT to calculate adsorption energies and activation barriers for bond-breaking reactions, providing a molecular-level picture of the catalytic process. researchgate.net
Table 2: Selected Computational Parameters for Acephate from DFT Studies
| Parameter | Computational Method | Finding/Significance | Reference |
|---|---|---|---|
| Optimized Geometry | HF/6-311G(d,p) | Calculated bond lengths and angles show good agreement with experimental data. | tandfonline.com |
| Atomic Charge Density | HF/6-311G(d,p) | The charge density at the phosphorus atom was calculated to be 1.857, and at the thiono-sulfur atom it was -1.187. | tandfonline.com |
| Lipophilicity (logP) | DFT (M06L/6-31+G(d,p)) | Used to predict the partition coefficient, a key property for understanding environmental fate and biological interaction. | researchgate.net |
| Vibrational Frequencies | DFT (B3LYP/6-311G) | Theoretical Raman spectra are calculated to help identify characteristic peaks for analytical detection. | mdpi.com |
These computational approaches provide a powerful lens for examining the molecule's intrinsic properties, complementing experimental work and guiding the design of new applications and analytical methods. researchgate.netnih.gov
Novel Analytical Approaches for Enhanced Environmental Surveillance
The detection of organophosphorus pesticides in environmental samples is critical, and research is moving beyond traditional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). rasayanjournal.co.innih.gov While reliable, conventional methods can be time-consuming and require extensive sample preparation. nih.govnih.gov The future of environmental surveillance lies in developing rapid, sensitive, and field-deployable analytical techniques.
Emerging analytical strategies include:
Biosensors: These devices offer high sensitivity and selectivity. One novel approach utilizes the localized surface plasmon resonance (LSPR) of gold nanoparticles functionalized with the enzyme acetylcholinesterase (AChE). nih.gov The presence of the organophosphate inhibits the enzyme's activity, causing a measurable change in the LSPR signal. nih.gov Such sensors can be highly sensitive, reusable, and stable for extended periods. nih.gov
Nanotechnology-Based Sensors: Smartly engineered nanomaterials are being used to create highly sensitive detection platforms. sci-hub.se This includes using materials like molybdenum disulfide/iron oxide (MoS₂/Fe₃O₄) hybrids for magnetic solid-phase extraction to preconcentrate pesticides from water samples before analysis. sci-hub.se
Advanced Mass Spectrometry: Ambient ionization mass spectrometry (AIMS) techniques, such as Direct Analysis in Real Time (DART-MS), allow for the rapid analysis of samples in their native state with minimal preparation. numberanalytics.com This is particularly useful for screening surfaces, such as vegetables, for pesticide residues. numberanalytics.com Coupling high-resolution mass spectrometry (HRMS) with techniques like ion mobility spectrometry (IMS) further enhances data acquisition and analysis for complex matrices. sci-hub.se
Spectroscopic Methods: Surface-Enhanced Raman Spectroscopy (SERS) is a vibrational spectroscopy technique that provides high sensitivity and selectivity. mdpi.comnumberanalytics.com It uses nanostructured metal surfaces (like gold nanoparticles) to dramatically enhance the Raman signal of the target analyte, allowing for detection at very low concentrations. mdpi.com
Table 3: Comparison of Traditional and Novel Analytical Techniques
| Technique | Principle | Advantages | Reference |
|---|---|---|---|
| GC/HPLC | Chromatographic separation followed by detection (e.g., MS, UV-Vis). | Well-established, reliable, good for quantification. | rasayanjournal.co.inresearchgate.net |
| LSPR Biosensor | Enzyme inhibition (AChE) on gold nanoparticles alters plasmon resonance. | High sensitivity (ppb level), rapid response, potential for portability. | nih.gov |
| DART-MS | Direct ionization of analytes from surfaces for mass spectrometry. | Extremely fast, minimal to no sample preparation required. | numberanalytics.com |
| SERS | Signal enhancement of Raman scattering on a nanostructured surface. | High sensitivity and selectivity, provides structural fingerprint. | mdpi.comnumberanalytics.com |
These advanced methods are paving the way for more efficient and comprehensive environmental monitoring, aligning with the principles of green analytical chemistry by reducing solvent use and analysis time. sci-hub.se
Exploration of Extended Structure-Activity Relationships for New Academic Applications
Investigating the structure-activity relationships (SAR) of this compound and its analogs is crucial for unlocking new academic and potentially therapeutic applications beyond agriculture. By systematically modifying the molecular structure, researchers can tune its biological and chemical properties. mdpi.commdpi.com
The organophosphate scaffold is versatile, and modifying its constituent parts—the phosphoryl group, the leaving group, and the N-acetyl moiety—can lead to compounds with novel functions. mdpi.comresearchgate.net
Enzyme Inhibition Studies: Aminophosphonates, which are analogs of amino acids, are known to act as enzyme inhibitors. researchgate.net By synthesizing derivatives of this compound, researchers can explore their potential as inhibitors for enzymes other than acetylcholinesterase, which could be valuable tools in biochemical research.
Design of Molecular Probes: The phosphate (B84403) group can be functionalized to act as a reactive handle in chemical biology. mdpi.com Derivatives could be designed as probes to study biological systems or as building blocks in the synthesis of more complex molecules.
Catalysis and Materials Science: Organophosphorus compounds are widely used as ligands in coordination chemistry and catalysis. rsc.org Exploring derivatives of this compound could lead to new ligands with unique electronic and steric properties for transition-metal-catalyzed reactions.
Computational modeling plays a key role in SAR studies. DFT calculations can predict how structural modifications will affect molecular descriptors like electrostatic potential, lipophilicity, and reactivity, allowing for a more rational design of new analogs. mdpi.com For example, studies on other heterocyclic compounds have successfully used DFT to correlate calculated molecular descriptors with observed vasorelaxant and antioxidative activities, providing a quantitative basis for SAR. mdpi.com
Table 4: Potential Academic Applications Based on Structural Modification
| Structural Modification | Potential Application Area | Rationale | Reference |
|---|---|---|---|
| Variation of the N-acyl group | Enzyme inhibitor design | Altering the acyl chain could change binding affinity and selectivity for different enzymes. | researchgate.netresearchgate.net |
| Replacement of methoxy (B1213986) groups | Ligand development for catalysis | Changing the alkoxy groups (e.g., to ethoxy or aryloxy) alters the steric and electronic environment around the phosphorus center. | rsc.orgmdpi.com |
| Modification of the P=S bond | Molecular probes | Conversion to a P=O bond (oxon analog) or other functionalities can change reactivity and be used to tag molecules. | nih.gov |
| Synthesis of phosphoramidothioate derivatives | Novel bioactive compounds | Condensation with various aldehydes and amines can create a library of novel compounds for screening against different biological targets. | researchgate.net |
By extending SAR studies into these new territories, the academic community can leverage the unique chemistry of the this compound scaffold to develop innovative tools and molecules for a wide range of scientific disciplines.
Q & A
Q. What are the established synthetic routes for O,O-dimethyl acetylthiophosphoramidate, and what methodological challenges arise during its preparation?
The compound is synthesized via a multi-step process involving thiophosphoryl chloride (PSCl₃). A common route includes:
- Reacting PSCl₃ with methanol to form O-methyl phosphorodichloridothioate.
- Subsequent reaction with methyl lye (sodium methoxide) yields O,O-dimethyl phosphorochloridothioate.
- Final ammonolysis with ammonium hydroxide produces this compound . Key challenges include controlling reaction stoichiometry to avoid side products (e.g., over-methylation) and ensuring anhydrous conditions to prevent hydrolysis. Purity is typically verified via NMR and HPLC .
Q. How can researchers detect and quantify this compound in environmental matrices like soil or water?
Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is recommended. For soil analysis, extraction involves methanol or acetonitrile with ultrasonication, followed by cleanup using diatomaceous earth and sodium sulfate. Detection limits as low as 0.1 µg/mL are achievable using GC-MS with selected ion monitoring (SIM) . Matrix effects (e.g., organic matter interference) require matrix-matched calibration standards.
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
The compound hydrolyzes rapidly in alkaline conditions (pH > 9) via nucleophilic attack on the thiophosphoryl group, yielding dimethyl phosphate and acetamide derivatives. At neutral pH, hydrolysis half-life exceeds 30 days, but thermal degradation accelerates at >50°C. Storage recommendations include dark, anhydrous environments at 4°C to minimize decomposition .
Advanced Research Questions
Q. How do degradation pathways of this compound differ in aerobic vs. anaerobic environments, and what metabolites are formed?
Under aerobic conditions, microbial oxidation generates sulfoxides (e.g., O,O-dimethyl acetylphosphoramidate sulfoxide) as primary metabolites. Anaerobic degradation favors reductive cleavage of the thiophosphoryl bond, producing methyl mercaptan and dimethylphosphoramide. Metabolite identification requires LC-QTOF-MS or isotopic labeling (e.g., D₆-methyl groups) to track transformation pathways .
Q. What analytical challenges arise when distinguishing this compound from structurally analogous organophosphorus compounds?
Co-elution with analogs like fenitrothion or azinphos-methyl in chromatography is common due to similar retention times and fragmentation patterns. Resolution strategies include:
Q. What mechanistic insights explain the compound’s interaction with acetylcholinesterase (AChE) and its sublethal effects in non-target organisms?
The thiophosphoryl group acts as a weak AChE inhibitor compared to oxon derivatives. In vitro studies show reversible binding to the enzyme’s peripheral anionic site, disrupting conformational flexibility. Sublethal effects (e.g., reduced motility in invertebrates) are linked to oxidative stress biomarkers like glutathione depletion and lipid peroxidation .
Q. How does this compound’s environmental fate correlate with its physicochemical properties (e.g., log Kow, water solubility)?
With a log Kow of 1.8 and water solubility of 230 mg/L, the compound exhibits moderate soil adsorption (Koc = 150–200 mL/g). Volatilization is negligible (Henry’s constant < 10⁻⁵ Pa·m³/mol), but photolysis in surface water contributes to half-life reduction from 14 days to <48 hours under UV light .
Data Contradiction Analysis
Q. Discrepancies in reported toxicity values: How should researchers reconcile LD₅₀ variations across studies?
LD₅₀ values range from 250 mg/kg (rat, oral) to 480 mg/kg (mouse), likely due to differences in vehicle solvents (e.g., DMSO vs. corn oil) affecting bioavailability. Methodological standardization (e.g., OECD Test Guideline 423) and inter-laboratory validation are critical for harmonizing data .
Q. Conflicting evidence on soil persistence: What factors explain variability in half-life (t₁/₂) estimates?
Discrepancies arise from soil type (e.g., t₁/₂ = 20 days in sandy loam vs. 45 days in clay) and microbial community composition. Studies using sterile soils report t₁/₂ > 100 days, confirming biodegradation as the primary dissipation route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
